molecular formula C12H22N2O2 B2538711 tert-Butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate CAS No. 2169182-21-0

tert-Butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B2538711
CAS No.: 2169182-21-0
M. Wt: 226.32
InChI Key: GOGHJHZAPZENOK-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate (CAS 2169182-21-0) is a high-value, spirocyclic chemical scaffold designed for use in medicinal chemistry and early-stage drug discovery research. This compound, with a molecular formula of C12H22N2O2 and a molecular weight of 226.32 g/mol, features a unique spirocyclic structure that incorporates a rigid, three-dimensional architecture highly valued for the exploration of chemical space and the creation of compound libraries for biological screening . The molecule possesses two points of orthogonal diversification, notably a primary amine group, which allows researchers to efficiently synthesize diverse derivatives and optimize molecular properties . Its high sp³ carbon content is essential for developing compounds with improved three-dimensionality, which is a key parameter in seeking novel therapeutic agents with enhanced selectivity and pharmacokinetic profiles . The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen of the azetidine ring provides stability during synthesis and can be readily removed under mild acidic conditions to unveil a secondary amine for further functionalization. As a key intermediate, this amino-spirooctane is For Research Use Only (RUO) and is strictly intended for laboratory research applications in drug discovery. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-12(8-14)6-4-5-9(12)13/h9H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGHJHZAPZENOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2169182-21-0
Record name tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of tert-Butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of a tert-butyl ester with an amine in the presence of a suitable catalyst . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

tert-Butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Spirocyclic Analogs

Compound Name CAS Number Substituents/Ring Modifications Molecular Formula Molecular Weight (g/mol) Key Features Applications
tert-Butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate - 5-amino, no heteroatoms in rings C₁₁H₂₀N₂O₃ (estimated) ~229–247 Primary amine for derivatization; Boc protection Drug intermediate, peptide mimetics
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate 1363382-39-1 2,6-diaza (two nitrogens) C₁₀H₁₇N₂O₂ 227.26 Dual reactive sites; increased basicity Malaria drug synthesis (e.g., astemizole derivatives)
tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate 1581683-57-9 5-oxo (ketone) C₁₁H₁₇NO₃ 229.25 Electrophilic ketone for nucleophilic additions Scaffold for kinase inhibitors
tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate 1638759-78-0 6,6-difluoro C₁₂H₁₉F₂NO₂ 247.28 Enhanced metabolic stability; lipophilicity Fluorinated drug candidates
tert-Butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate 1408074-46-3 7-hydroxy, 5-oxa (oxygen in ring) C₁₁H₁₉NO₄ 229.27 Polar hydroxyl group; ether linkage Diversification via hydroxyl coupling
tert-Butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate 1799438-98-4 6-oxo, 5-oxa, 2,7-diaza C₁₂H₁₈ClNO₆S 339.79 Multifunctional (Cl, SO₂, ketone) Complex scaffold for protease inhibitors

Key Structural and Functional Differences

  • Amino vs. Diazaspiro Systems: The target compound’s primary amine at position 5 contrasts with diazaspiro analogs (e.g., 2,6-diazaspiro in ), which offer secondary amines for dual functionalization. Diazaspiro systems are more basic and enable chelation or salt formation .
  • Oxa vs. Azaspiro Rings : Analogs with 5-oxa (e.g., ) introduce an oxygen atom, increasing polarity and hydrogen-bonding capacity compared to the all-carbon spiro system.
  • Fluorinated Derivatives : The 6,6-difluoro analog leverages fluorine’s electronegativity to enhance bioavailability and metabolic stability, a feature absent in the target compound.

Q & A

Q. What are the recommended storage conditions to ensure the compound’s stability?

The compound should be stored refrigerated (2–8°C) in a tightly sealed container, protected from moisture and light, and kept upright to prevent leakage. Storage in a dry, well-ventilated environment is critical to avoid degradation .

Parameter
TemperatureRefrigerated2–8°C
Container HandlingTightly closed, uprightSealed in dry container
EnvironmentalDry, well-ventilatedDark, dry

Q. What personal protective equipment (PPE) is required during handling?

  • Skin protection: Chemical-resistant gloves (e.g., nitrile) and a full-body protective suit. Gloves must be inspected before use and disposed of properly after contamination .
  • Eye protection: Safety goggles to prevent splashes. In case of exposure, flush eyes with water for ≥15 minutes .
  • Respiratory protection: Use a self-contained breathing apparatus if aerosolization occurs .

Q. What first aid measures are necessary for accidental exposure?

  • Eye contact: Immediately flush with water for 15 minutes; remove contact lenses and seek medical attention .
  • Skin contact: Wash thoroughly with water and soap; remove contaminated clothing .
  • Inhalation: Move to fresh air; administer oxygen if breathing is difficult .

Advanced Research Questions

Q. How should researchers address the absence of toxicological data in experimental design?

Given the lack of acute toxicity, mutagenicity, or carcinogenicity data (Section 11.1, ), adopt precautionary principles:

  • Conduct preliminary in vitro assays (e.g., Ames test for mutagenicity).
  • Use lower doses in in vivo studies and include control groups to monitor adverse effects.
  • Implement containment protocols (e.g., fume hoods, double-gloving) to minimize exposure .

Q. What methodologies ensure safe disposal of the compound?

  • Waste treatment: Dispose via licensed hazardous waste facilities, adhering to local regulations. Contaminated packaging must be treated as unused product .
  • Spill management: Absorb spills with inert materials (e.g., sand), collect in sealed containers, and avoid drainage contamination .

Q. How can structural integrity be validated after prolonged storage?

  • Analytical techniques: Use NMR (1H/13C) and mass spectrometry to compare stored samples with reference spectra.
  • Purity assessment: Conduct HPLC with UV detection to quantify degradation products.
  • Stability indicators: Monitor color changes or precipitation, which may signal hydrolysis or oxidation .

Q. What environmental precautions are critical during large-scale use?

  • Prevent release: Use closed-system transfers and secondary containment to avoid environmental contamination .
  • Ecotoxicity mitigation: Although no bioaccumulation data exists (Section 12.3, ), treat waste streams with activated carbon to adsorb residual compound .

Data Contradiction Analysis

Q. How to resolve discrepancies between stability claims and observed degradation?

  • Hypothesis testing: If degradation occurs despite proper storage, evaluate environmental factors (e.g., humidity, light exposure) using stability chambers.
  • Degradation profiling: Isolate byproducts via column chromatography and characterize them via LC-MS to identify degradation pathways.
  • Method optimization: Adjust storage conditions (e.g., argon atmosphere) based on empirical findings .

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